molecular formula C6H3BrFNO2 B1371673 5-Bromo-6-fluoronicotinic acid CAS No. 29241-63-2

5-Bromo-6-fluoronicotinic acid

Cat. No.: B1371673
CAS No.: 29241-63-2
M. Wt: 220 g/mol
InChI Key: VZBMIACXKWJDNS-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoronicotinic acid is an organic compound with the molecular formula C(_6)H(_3)BrFNO(_2) It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are substituted with bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the following steps:

    Starting Material: Nicotinic acid is used as the starting material.

    Bromination: The bromination of nicotinic acid at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The fluorination at the 6-position can be carried out using a fluorinating agent like Selectfluor or diethylaminosulfur trifluoride (DAST).

The reaction conditions typically involve controlling the temperature and solvent to ensure selective halogenation. For example, the bromination step might be conducted at room temperature in an organic solvent like dichloromethane, while the fluorination step might require a slightly elevated temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoronicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted nicotinic acids.

    Oxidation Products: Esters or anhydrides of nicotinic acid.

    Reduction Products: Alcohol derivatives of nicotinic acid.

Scientific Research Applications

5-Bromo-6-fluoronicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying the function of nicotinic acid derivatives in biological systems.

    Industrial Chemistry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism by which 5-Bromo-6-fluoronicotinic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with nicotinic receptors or enzymes involved in metabolic pathways. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, altering its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloronicotinic acid: Similar structure but with chlorine instead of fluorine.

    5-Fluoro-6-bromonicotinic acid: Fluorine and bromine positions swapped.

    6-Bromo-5-fluoronicotinic acid: Bromine and fluorine positions swapped.

Uniqueness

5-Bromo-6-fluoronicotinic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBMIACXKWJDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669755
Record name 5-Bromo-6-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29241-63-2
Record name 5-Bromo-6-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29241-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-fluoropyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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